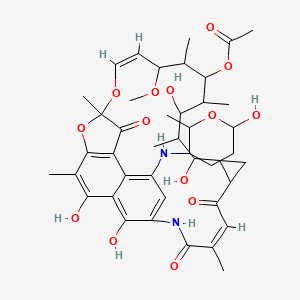

Tolypomycin R

Description

Properties

CAS No. |

33889-22-4 |

|---|---|

Molecular Formula |

C43H56N2O14 |

Molecular Weight |

824.9 g/mol |

IUPAC Name |

[(9Z,22Z)-2,15,17,30-tetrahydroxy-28-[(6-hydroxy-2-methyloxan-3-yl)amino]-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24-trioxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(30),2,4,9,22,26,28-heptaen-13-yl] acetate |

InChI |

InChI=1S/C43H56N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,44,48-52H,10-11,15H2,1-9H3,(H,45,54)/b13-12-,17-14- |

InChI Key |

RUJHPEIRGYGPOM-WVPYDLLPSA-N |

Isomeric SMILES |

CC1C(/C=C\OC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)NC5CCC(OC5C)O)NC(=O)/C(=C\C(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)/C)O)O)C)C)OC |

Canonical SMILES |

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)NC5CCC(OC5C)O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)O)C)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tolypomycin R; B-2847-R; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Tolypomycin R: A Technical Guide

Introduction

Tolypomycin R is a member of the ansamycin class of antibiotics, characterized by a naphthoquinonoid chromophore spanned by an aliphatic ansa chain. First isolated in the early 1970s, it exhibits potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery of this compound, detailing the producing microorganism, experimental methodologies for its production, isolation, and characterization, its antimicrobial properties, and its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Producing Microorganism: Streptomyces tolypophorus

This compound is a secondary metabolite produced by the filamentous bacterium Streptomyces tolypophorus.[1][2] As with many other actinomycetes, Streptomyces species are known for their ability to produce a wide array of bioactive compounds, including a majority of clinically used antibiotics.[3] The specific strain responsible for this compound production was identified and characterized as a novel species, leading to its designation as Streptomyces tolypophorus.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original research published in the early 1970s.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces tolypophorus. The culture conditions were optimized to enhance the yield of the target antibiotic.

-

Inoculum Preparation: A seed culture of Streptomyces tolypophorus is prepared by inoculating a suitable agar slant into a liquid medium and incubating until sufficient biomass is achieved.

-

Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium consists of glucose, glycerol, peptone, and soybean flour. The addition of iron salts to the medium was found to increase the production of Tolypomycin Y, a closely related compound.

-

Fermentation Conditions: The fermentation is carried out in large-scale fermenters under controlled conditions of aeration, agitation, temperature, and pH. The incubation period typically lasts for several days, during which the production of this compound is monitored.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.

-

Extraction: The culture broth is first filtered to separate the mycelia from the supernatant. The antibiotic is then extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. These steps may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.

-

Physicochemical Characterization: Basic properties such as melting point, optical rotation, and elemental analysis are determined.

-

Spectroscopic Analysis:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore and its characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Chemical Degradation: Controlled chemical degradation of the molecule into smaller, identifiable fragments helps in confirming the overall structure.

Antimicrobial Activity Assays

The antibacterial activity of this compound is evaluated using standard microbiological assays.

-

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against a panel of microorganisms. Serial dilutions of this compound are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

-

Agar Diffusion Method (Disk Diffusion): A filter paper disc impregnated with a known concentration of this compound is placed on an agar plate seeded with the test microorganism. The diameter of the zone of growth inhibition around the disc is measured after incubation and is proportional to the susceptibility of the organism to the antibiotic.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacteria. The data is compiled from the findings reported in the primary literature.

| Test Organism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.01 - 0.1 |

| Streptococcus pyogenes | Positive | < 0.01 |

| Bacillus subtilis | Positive | 0.02 |

| Mycobacterium tuberculosis | Acid-Fast | 0.1 - 1.0 |

| Escherichia coli | Negative | > 100 |

| Pseudomonas aeruginosa | Negative | > 100 |

| Salmonella typhi | Negative | > 100 |

Note: The exact MIC values can vary depending on the specific strain and the testing conditions used. The data presented here is indicative of the general antimicrobial spectrum of this compound.

Mandatory Visualizations

Experimental Workflow for the Discovery of this compound

Caption: Experimental workflow for the discovery of this compound.

Generalized Biosynthetic Pathway of Ansamycin Antibiotics

Caption: Generalized biosynthetic pathway for ansamycin antibiotics like this compound.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Caption: Mechanism of action of this compound as an inhibitor of bacterial RNA polymerase.

Mechanism of Action

This compound, like other members of the ansamycin family such as rifampicin, exerts its antibacterial effect by inhibiting the activity of bacterial DNA-dependent RNA polymerase. This enzyme is essential for the process of transcription, where the genetic information from DNA is transcribed into messenger RNA (mRNA), the first step in protein synthesis.

This compound specifically binds to the β-subunit of the bacterial RNA polymerase. This binding event does not prevent the initial binding of the polymerase to the DNA template but rather blocks the elongation of the nascent RNA chain. By physically obstructing the path of the growing RNA molecule, this compound effectively halts transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The high selectivity of this compound for prokaryotic RNA polymerase over its eukaryotic counterparts accounts for its therapeutic utility as an antibiotic.

References

An In-depth Technical Guide to the Biosynthesis of Tolypomycin R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolypomycin R is a member of the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure. Produced by the bacterium Streptomyces tolypophorus, this compound exhibits potent antimicrobial activity. Understanding its intricate biosynthetic pathway is crucial for endeavors in synthetic biology, bioengineering, and the development of novel antibiotic derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the assembly of this compound, with a focus on the core biosynthetic pathway.

Core Biosynthetic Machinery: The tpc Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the tpc cluster, within the genome of Streptomyces tolypophorus. This cluster encodes a sophisticated enzymatic assembly line, primarily composed of a Type I Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS), which work in concert to construct the complex macrocyclic scaffold of the molecule.

Precursor Biosynthesis: The Building Blocks of this compound

The intricate architecture of this compound is assembled from two primary precursor molecules:

-

3-Amino-5-hydroxybenzoic acid (AHBA): This molecule serves as the starter unit for the polyketide chain. The biosynthesis of AHBA proceeds through a modified shikimate pathway.[1][2] Key enzymatic steps involve the conversion of intermediates derived from primary metabolism into AHBA. The terminal enzyme in this pathway, AHBA synthase, catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA.[1] This enzyme is a pyridoxal phosphate-dependent protein and plays a critical role in providing the foundational aromatic core of this compound.[1][2]

-

3-Hydroxy-5-methyl-O-methylsalicylic acid (HMOMSA): While the direct biosynthetic pathway for HMOMSA in the context of this compound is not as extensively detailed in currently available literature, it is understood to be the precursor for the "right-hand" portion of the ansa chain. Its formation likely involves a separate PKS system or modifications of a more common precursor.

The PKS and NRPS Assembly Line

The core of this compound biosynthesis lies in the coordinated action of the PKS and NRPS multienzyme complexes encoded by the tpc gene cluster. These assembly lines follow a modular paradigm, where each module is responsible for the incorporation and modification of a specific building block.

Polyketide Synthase (PKS) Modules

The PKS system is responsible for the iterative extension of a polyketide chain, starting from the AHBA precursor. Each PKS module contains a set of catalytic domains that perform specific functions:

-

Acyltransferase (AT): Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

-

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Optional domains that modify the β-keto group of the newly added extender unit, leading to variations in the final structure.

The specific number and arrangement of PKS modules in the tpc cluster dictate the length and initial chemical features of the polyketide backbone of this compound.

Non-Ribosomal Peptide Synthetase (NRPS) Module

The NRPS component of the assembly line is responsible for the incorporation of an amino acid residue into the growing chain. A typical NRPS module contains the following domains:

-

Adenylation (A): Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid.

-

Condensation (C): Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain tethered to the T domain of the upstream module.

Assembly of the Tolypomycin Macrocycle

The biosynthesis of the this compound macrocycle can be conceptualized in the following key stages:

-

Initiation: The AHBA starter unit is loaded onto the first module of the PKS assembly line.

-

Elongation: The PKS modules iteratively add extender units (malonyl-CoA and methylmalonyl-CoA), with specific modifications at each step, to build the polyketide chain.

-

Incorporation of the Amino Acid: The NRPS module incorporates a specific amino acid into the growing chain.

-

Chain Termination and Cyclization: A Thioesterase (TE) domain, typically located at the end of the final module, catalyzes the release of the completed chain and facilitates the intramolecular macrolactamization, forming the characteristic ring structure of Tolypomycin.

-

Post-PKS/NRPS Modifications: After the macrocycle is formed, a series of tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, encoded within the tpc cluster or elsewhere in the genome, carry out further modifications to yield the final active compound, this compound. This includes the attachment of the tolyposamine sugar moiety.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual flow of the this compound biosynthetic pathway and a general workflow for its investigation.

Caption: Overview of the this compound biosynthetic pathway.

Caption: Experimental workflow for studying this compound biosynthesis.

Experimental Protocols

Detailed experimental protocols are essential for the study of the this compound biosynthetic pathway. Below are generalized methodologies for key experiments.

Gene Knockout in Streptomyces tolypophorus

Objective: To elucidate the function of a specific gene within the tpc cluster by observing the phenotypic changes (i.e., loss of this compound production or accumulation of an intermediate) upon its inactivation.

Methodology (based on PCR-targeting):

-

Construct Design: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is designed and synthesized.

-

Vector Construction: The disruption cassette is cloned into a suitable temperature-sensitive delivery vector that cannot replicate in Streptomyces.

-

Conjugation: The constructed vector is introduced into Streptomyces tolypophorus from an E. coli donor strain via intergeneric conjugation.

-

Selection of Single Crossovers: Exconjugants are selected on media containing the appropriate antibiotics to isolate clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection of Double Crossovers: Single crossover mutants are cultured under non-permissive temperatures to induce the loss of the plasmid. Subsequent screening on selective media allows for the isolation of double crossover mutants where the target gene has been replaced by the disruption cassette.

-

Verification: The correct gene replacement is verified by PCR analysis and sequencing of the targeted genomic region.

Heterologous Expression of the tpc Gene Cluster

Objective: To produce this compound in a more genetically tractable and higher-yielding host strain.

Methodology:

-

Cluster Cloning: The entire tpc biosynthetic gene cluster is cloned from the genomic DNA of Streptomyces tolypophorus into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Selection: A suitable heterologous host, typically a well-characterized Streptomyces species like S. coelicolor or S. albus, is chosen.

-

Transformation: The vector containing the tpc cluster is introduced into the chosen host strain via protoplast transformation or conjugation.

-

Expression and Production: The transformed host is cultured under conditions optimized for secondary metabolite production.

-

Analysis: The production of this compound in the heterologous host is confirmed by analytical techniques such as LC-MS/MS.

Quantitative Analysis of this compound Production

Objective: To accurately measure the concentration of this compound in fermentation broths.

Methodology (LC-MS/MS):

-

Sample Preparation: Fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid, is used to separate this compound from other metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for sensitive and selective quantification.

-

Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing its peak area to the calibration curve.

Quantitative Data

Currently, there is a limited amount of publicly available, specific quantitative data such as enzyme kinetic parameters (K_m, k_cat) for the individual enzymes in the this compound biosynthetic pathway. Similarly, precise fermentation titers can vary significantly depending on the strain and culture conditions. The table below provides a framework for organizing such data as it becomes available through further research.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics | ||||

| AHBA Synthase (K_m for 5-deoxy-5-amino-3-dehydroshikimic acid) | Data not available | µM | ||

| AHBA Synthase (k_cat) | Data not available | s⁻¹ | ||

| Fermentation Titers | ||||

| This compound (Wild-Type S. tolypophorus) | Variable | mg/L | Specific media and conditions | |

| This compound (Engineered Strain) | Variable | mg/L | Specific media and conditions |

Conclusion

The biosynthesis of this compound is a complex and fascinating process that relies on the coordinated action of a large enzymatic assembly line encoded by the tpc gene cluster. While the general principles of its formation via PKS and NRPS pathways are understood, further research is needed to fully elucidate the specific functions of each enzyme and the intricate regulatory mechanisms that govern the expression of the tpc cluster. A deeper understanding of this pathway will undoubtedly pave the way for the rational design and bio-engineering of novel ansamycin antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolypomycin R: A Technical Overview of its Properties and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolypomycin R is a member of the ansamycin class of antibiotics, a group of natural products known for their potent antimicrobial activity. This document provides a technical guide summarizing the known molecular properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also extrapolates potential methodologies for its study and discusses its likely mechanism of action based on the well-characterized activities of the broader ansamycin and rifamycin families of antibiotics. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Molecular Profile of this compound

This compound is a rifamycin derivative with a distinct molecular structure that contributes to its biological activity.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C43H56N2O14 | [2][3] |

| Molecular Weight | 824.921 g/mol | [2][3] |

Putative Mechanism of Action

The proposed mechanism of action for this compound, based on its class, is the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition is thought to occur through high-affinity binding to the β-subunit of the enzyme, which sterically blocks the path of the elongating RNA transcript. This action effectively halts protein synthesis, leading to a bacteriostatic or bactericidal effect.

dot

Caption: Putative mechanism of action for this compound.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively published. However, methodologies used for the closely related compound Tolypomycin Y and other antibiotics produced by Streptomyces species can be adapted.

Fermentation and Production

The production of tolypomycins is typically achieved through fermentation of Streptomyces species. Key parameters to optimize for antibiotic production include media composition, pH, temperature, and aeration.

Isolation and Purification

A general workflow for the isolation and purification of a Streptomyces-derived antibiotic is outlined below. This process would require optimization for this compound.

dot

Caption: Generalized workflow for antibiotic isolation.

Characterization

The structural elucidation and characterization of the purified compound would involve a suite of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for detailed structural analysis.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Biosynthesis

The biosynthesis of ansamycin antibiotics in Streptomyces is a complex process involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. While the specific biosynthetic gene cluster for this compound has not been detailed, it is expected to follow the general pathway for this class of compounds, originating from precursors such as 3-amino-5-hydroxybenzoic acid (AHBA).

Signaling Pathways

The direct effects of this compound on specific host or bacterial signaling pathways have not been elucidated. As a targeted antibacterial agent, its primary interaction is with the bacterial RNA polymerase. Downstream effects on bacterial signaling would likely be a consequence of the general cellular stress induced by the inhibition of transcription and protein synthesis. Further research is required to determine if this compound has any off-target effects on eukaryotic signaling pathways.

Conclusion

This compound represents a potentially valuable scaffold for the development of new antibiotics. While specific data on its biological activity and mechanisms are limited, its classification as an ansamycin provides a strong foundation for future research. The protocols and conceptual frameworks outlined in this guide are intended to facilitate further investigation into this promising compound. Further studies are warranted to fully characterize its antimicrobial spectrum, in vivo efficacy, and potential for therapeutic development.

References

- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 2. Tolypomycin, a new antibiotic. 3. Isolation and characterization of tolypomycin Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Tolypomycin R on RNA Polymerase: A Technical Guide

An in-depth analysis of publicly available scientific literature reveals a scarcity of specific biochemical and structural data for Tolypomycin R. The majority of research on this class of antibiotics, the ansamycins, has concentrated on Rifampicin (also known as Rifampin). Therefore, this technical guide will detail the well-established mechanism of action for the ansamycin class, which is presumed to be highly representative of this compound's activity.

This document provides a comprehensive overview of the molecular mechanism by which ansamycin antibiotics, including this compound, inhibit bacterial DNA-dependent RNA polymerase (RNAP).

Executive Summary

This compound belongs to the ansamycin family of antibiotics, which are potent inhibitors of bacterial transcription.[1][2] These antibiotics function by binding to a highly conserved pocket on the β-subunit of the bacterial RNA polymerase.[3][4] This binding does not inhibit the initial formation of the transcription complex or the synthesis of the first few phosphodiester bonds. Instead, it physically obstructs the path of the elongating RNA chain, a mechanism known as steric occlusion.[5] This blockage prevents the synthesis of RNA transcripts beyond a length of 2-3 nucleotides, leading to the accumulation of abortive transcripts and the cessation of protein synthesis, ultimately resulting in bacterial cell death.

The Molecular Target: Bacterial RNA Polymerase

Bacterial DNA-dependent RNA polymerase is the central enzyme in gene expression, responsible for synthesizing RNA from a DNA template. The core enzyme is a multi-subunit complex (α₂ββ'ω) that, upon association with a σ-factor, forms the holoenzyme capable of recognizing promoter sequences and initiating transcription. The β-subunit forms a major part of the enzyme's main channel, which accommodates the DNA template and the nascent RNA transcript, making it a prime target for inhibitors. The structural differences between bacterial and eukaryotic RNAPs allow for the selective action of ansamycin antibiotics.

Detailed Mechanism of Inhibition

The inhibitory action of ansamycins is a multi-step process that culminates in the physical blockage of transcription elongation.

3.1. Binding to the RNAP β-Subunit Ansamycins bind to a deep, hydrophobic pocket on the β-subunit of RNAP, located approximately 12 Å away from the enzyme's catalytic active site. This binding site is highly conserved across a broad range of bacterial species.

3.2. Steric Occlusion of the Nascent RNA Exit Channel The bound antibiotic acts as a physical barrier within the DNA/RNA channel. While RNAP can still initiate transcription and form the first couple of phosphodiester bonds, the nascent RNA chain is unable to extend beyond 2-3 nucleotides before colliding with the bound drug molecule. This steric clash prevents further translocation of the DNA:RNA hybrid, halting the elongation phase of transcription.

The logical flow of this inhibitory pathway is depicted below.

subgraph "cluster_Normal" { label="Normal Transcription"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; RNAP [label="RNAP Holoenzyme"]; OpenComplex [label="Open Promoter Complex"]; Elongation [label="Transcription Elongation"]; FullRNA [label="Full-Length RNA"]; RNAP -> OpenComplex [label=" Binds Promoter"]; OpenComplex -> Elongation [label=" Initiates Synthesis"]; Elongation -> FullRNA [label=" Produces"]; }

subgraph "cluster_Inhibited" { label="Inhibited Transcription"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; InhibitedComplex [label="RNAP-Ansamycin Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BlockedElongation [label="Blocked Elongation (2-3 nt)"]; AbortiveRNA [label="Abortive RNA Transcripts"]; InhibitedComplex -> BlockedElongation [label=" Steric Occlusion"]; BlockedElongation -> AbortiveRNA [label=" Results in"]; }

Ansamycin [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNAP -> Ansamycin [style=invis]; Ansamycin -> InhibitedComplex [label=" Binds to β-Subunit"]; }

Caption: Inhibition of transcription elongation by this compound.Quantitative Analysis of RNAP Inhibition

Precise inhibition constants (IC₅₀ or Kᵢ) for this compound are not available in the reviewed literature. However, data from closely related ansamycins and other RNAP inhibitors that bind near the active site provide a benchmark for the potency of this class of antibiotics.

| Inhibitor | Target Enzyme | Target Organism(s) | Reported IC₅₀ / EC₅₀ |

| Rifampicin | RNA Polymerase | Escherichia coli | ~20 nM (EC₅₀) |

| Sorangicin | RNA Polymerase | E. coli / T. aquaticus | 0.1 - 1 µM (IC₅₀) |

Experimental Protocol: In Vitro Transcription Assay

This protocol describes a standard biochemical assay used to measure the inhibitory activity of compounds against bacterial RNA polymerase.

5.1. Objective To quantify the dose-dependent inhibition of RNA synthesis by this compound in vitro.

5.2. Materials

-

Purified bacterial RNAP holoenzyme (e.g., E. coli σ⁷⁰-holoenzyme)

-

Linearized plasmid DNA or PCR product containing a strong bacterial promoter (e.g., T7A1)

-

Transcription Buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Ribonucleotide solution: 2.5 mM each of ATP, GTP, CTP; 250 µM UTP

-

Radiolabel: [α-³²P]UTP (3000 Ci/mmol)

-

Test Compound: this compound stock solution in DMSO

-

Stop Buffer: 95% Formamide, 20 mM EDTA, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol

-

Equipment: Denaturing polyacrylamide gel (8 M Urea, 6-8% acrylamide), electrophoresis system, phosphor imaging system.

5.3. Procedure

-

Reaction Assembly: On ice, prepare a master mix containing transcription buffer, DNA template, and the ribonucleotide solution.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM final concentration). Include a DMSO-only vehicle control.

-

Pre-incubation: Add RNAP holoenzyme to each tube and incubate for 10 minutes at 37°C to allow for open complex formation and inhibitor binding.

-

Initiation of Transcription: Start the reaction by adding the radiolabeled [α-³²P]UTP.

-

Reaction Incubation: Allow the transcription reaction to proceed for 15 minutes at 37°C.

-

Termination: Stop the reactions by adding an equal volume of Stop Buffer.

-

Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the radioactive signal corresponding to the full-length RNA transcript using a phosphor imager.

-

-

Data Interpretation: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

5.4. Experimental Workflow Diagram

A [label="1. Assemble Master Mix\n(Buffer, DNA, NTPs)"]; B [label="2. Aliquot and Add Inhibitor\n(this compound)"]; C [label="3. Add RNAP Holoenzyme\n(Pre-incubate at 37°C)"]; D [label="4. Initiate with [α-³²P]UTP\n(Incubate at 37°C)"]; E [label="5. Terminate with Stop Buffer"]; F [label="6. Denaturing PAGE"]; G [label="7. Phosphor Imaging"]; H [label="8. Quantify Bands & Calculate IC₅₀", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for determining RNAP inhibitor potency.Structure-Activity Relationships (SAR)

SAR studies on ansamycins have revealed key structural features essential for their activity.

-

The Ansa Bridge: The aliphatic ansa chain is critical for binding. Its length and conformation dictate the fit within the RNAP pocket.

-

The Naphthoquinone Core: This aromatic system is involved in crucial interactions with the enzyme.

-

Peripheral Substituents: Modifications at positions like C3 are important. For instance, hydrogen bonding between an amino group at C3 and the amide CO of tolypomycinone is vital for high biological activity.

Conclusion

This compound is an ansamycin antibiotic that is presumed to inhibit bacterial RNA polymerase via a steric occlusion mechanism identical to that of Rifampicin. It binds to a conserved pocket on the RNAP β-subunit, blocking the path of the elongating RNA transcript and causing premature termination. While this mechanism is well understood for the ansamycin class, a significant lack of specific quantitative and structural data for this compound itself remains. Further research, including detailed kinetic studies and co-crystallography with RNAP, is necessary to fully characterize its unique properties and potential for future drug development.

References

- 1. Synthesis and antibacterial activity of some derivatives of tolypomycinone. Relationship between structure and activity in ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action [frontiersin.org]

- 5. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tolypomycin R: A Rifamycin Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolypomycin R, a derivative of the ansamycin antibiotic family, represents a significant area of interest in the ongoing search for novel antimicrobial agents. As a member of the rifamycin class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a well-validated target for antibacterial therapy. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial drugs.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred intensive research efforts to discover and develop new classes of antibiotics with novel mechanisms of action or improved efficacy against resistant strains. The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. This compound, a derivative of this class, has been investigated for its own unique antibacterial properties. This guide delves into the technical details of this compound, providing a foundation for its potential applications and further research.

Chemical Structure and Properties

This compound is a complex macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging a naphthoquinone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | B-2847-R |

| Molecular Formula | C43H56N2O14 |

| Molecular Weight | 824.921 g/mol |

| Appearance | Solid |

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound, like other rifamycins, is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to a specific pocket on the RNAP β-subunit, this compound sterically hinders the elongation of the nascent RNA chain, effectively halting transcription.[1] This inhibition of a fundamental cellular process leads to the cessation of protein synthesis and ultimately, bacterial cell death.

References

Tolypomycin R: An In-depth Technical Guide to its Antibacterial Spectrum and Evaluation

Introduction to Tolypomycin

Tolypomycin is a member of the ansamycin family of antibiotics, a group of natural products characterized by a unique ansa-macrocyclic structure. These compounds are known for their potent antimicrobial activity, which stems from their ability to inhibit bacterial RNA polymerase. Tolypomycin R, a specific derivative within this class, has been a subject of interest for its potential therapeutic applications. This document provides a technical overview for researchers and drug development professionals on the antibacterial characteristics of this compound, methods for its evaluation, and its molecular mechanism of action.

Antibacterial Spectrum of Tolypomycins

Based on available literature for the Tolypomycin class, the antibacterial spectrum is primarily characterized by its activity against Gram-positive bacteria and certain Gram-negative species.

Qualitative Antibacterial Spectrum:

-

Gram-positive Bacteria: Tolypomycins have demonstrated significant activity against a range of Gram-positive organisms. This includes species of Staphylococcus, such as Staphylococcus aureus, and Bacillus.

-

Gram-negative Bacteria: The activity against Gram-negative bacteria is more limited. However, some studies on Tolypomycin Y and its derivatives have indicated efficacy against Neisseria gonorrhoeae. The activity against other Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Salmonella paratyphi A has been explored with various synthetic derivatives, suggesting the potential for spectrum enhancement through medicinal chemistry efforts.[1]

-

Mycobacteria: As a member of the ansamycin family, which includes the front-line anti-tuberculosis drug rifampicin, Tolypomycins are also expected to exhibit activity against Mycobacterium species.

It is important to note that the producing organism, Streptomyces tolypophorus, is resistant to Tolypomycin and other ansamycins, indicating a mechanism of self-resistance.[2]

Quantitative Analysis of Antibacterial Activity

A crucial aspect of characterizing any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Tolypomycin Y

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Strain X | Data not available |

| Bacillus subtilis | Strain Y | Data not available |

| Escherichia coli | Strain Z | Data not available |

| Neisseria gonorrhoeae | Strain A | Data not available |

| Mycobacterium tuberculosis | Strain B | Data not available |

Note: Specific MIC values for this compound or a comprehensive set for Tolypomycin Y are not available in the reviewed literature. This table serves as a template for how such data would be presented.

Experimental Protocols for Determining Antibacterial Spectrum

The following is a detailed protocol for the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC. b. Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL and the target inoculum density of 5 x 10⁵ CFU/mL. b. Include a growth control well containing 50 µL of CAMHB and 50 µL of the inoculum, and a sterility control well containing 100 µL of uninoculated CAMHB.

-

Incubation: a. Seal the microtiter plate or cover with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation of Results: a. Following incubation, examine the wells for visible turbidity or a pellet of bacterial growth. A reading mirror or a spectrophotometer can be used for more objective assessment. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Proposed Mechanism of Action of this compound

Caption: Inhibition of Bacterial Transcription.

Conclusion

This compound, as part of the ansamycin class of antibiotics, holds potential as an antibacterial agent, particularly against Gram-positive bacteria. While specific quantitative data on its activity remains limited in modern literature, established methodologies for determining the antibacterial spectrum, such as the broth microdilution assay, can be readily applied to generate the necessary data for its further development. The presumed mechanism of action, through the inhibition of bacterial RNA polymerase, provides a solid basis for its antimicrobial effects and a target for future drug design and optimization. Further research to fully elucidate the in vitro and in vivo efficacy of this compound is warranted.

References

Early Research and Studies on Tolypomycin R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolypomycin, a member of the ansamycin class of antibiotics, was first introduced in the early 1970s as a promising antibacterial agent.[1][2] Initial research focused on its production, isolation, and characterization, revealing its potent activity against a range of bacteria. This technical guide provides a comprehensive overview of the early research on Tolypomycin R, with a focus on its discovery, antibacterial spectrum, and mechanism of action. Due to the limited accessibility of full-text articles from the initial period of research, this guide synthesizes information from available abstracts and later review articles.

Discovery and Initial Characterization

Tolypomycin was first isolated from the fermentation broth of a novel actinomycete species, Streptomyces tolypophorus.[2] The primary active component was identified as Tolypomycin Y.[1][3] Early studies focused on the production and preliminary identification of this new antibiotic.

Antibacterial Spectrum

Early in vitro and in vivo studies demonstrated that Tolypomycin Y possesses strong antimicrobial activity, particularly against Gram-positive bacteria. It also showed notable efficacy against Neisseria gonorrhoeae. The antibacterial spectrum of this compound, a closely related derivative, is summarized below.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Group | Activity Level | Specific Pathogens (where mentioned) |

| Gram-positive bacteria | High | Staphylococcus sp. |

| Gram-negative bacteria | Limited | Neisseria gonorrhoeae |

Note: This table is based on qualitative descriptions from available research abstracts. Specific Minimum Inhibitory Concentration (MIC) values from the seminal papers were not accessible.

Experimental Protocols

Detailed experimental protocols from the early studies on this compound could not be retrieved. However, based on standard microbiological and biochemical practices of the era, the following methodologies were likely employed.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound was likely determined using standard methods such as agar dilution or disk diffusion assays. A generalized workflow for such an experiment is as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Agar Plate Preparation: Mueller-Hinton agar, the standard medium for susceptibility testing, is prepared and poured into petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with the bacterial suspension.

-

Application of Antibiotic: For the disk diffusion method, paper disks impregnated with known concentrations of this compound are placed on the agar surface. For the agar dilution method, varying concentrations of this compound are incorporated into the agar medium before it solidifies.

-

Incubation: The plates are incubated at a temperature suitable for the growth of the test bacterium for a specified period (typically 18-24 hours).

-

Zone of Inhibition Measurement: In the disk diffusion method, the diameter of the clear zone around the antibiotic disk where bacterial growth is inhibited is measured. In the agar dilution method, the lowest concentration of the antibiotic that prevents visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).

RNA Polymerase Inhibition Assay

The mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase. A likely in vitro assay to determine this inhibitory activity would have involved the following steps:

-

Isolation of RNA Polymerase: DNA-dependent RNA polymerase is purified from a susceptible bacterial strain, such as E. coli.

-

In Vitro Transcription Reaction: A reaction mixture is prepared containing the purified RNA polymerase, a DNA template, and ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled to enable detection of the RNA product.

-

Incubation with Inhibitor: The transcription reaction is initiated in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.

-

Termination of Reaction and Product Analysis: The reaction is stopped after a specific time, and the newly synthesized RNA is precipitated and collected.

-

Quantification of Inhibition: The amount of radiolabeled rNTP incorporated into the RNA product is measured using scintillation counting or autoradiography. The percentage of inhibition at each this compound concentration is calculated relative to the control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Mechanism of Action

Tolypomycin belongs to the ansamycin family of antibiotics, which are known to inhibit bacterial transcription. The primary target of Tolypomycin is the β-subunit of the DNA-dependent RNA polymerase. By binding to this subunit, Tolypomycin sterically blocks the elongation of the nascent RNA chain, thereby inhibiting protein synthesis and leading to bacterial cell death.

Resistance to Tolypomycin and other ansamycins typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the antibiotic's binding site on the enzyme, reducing its inhibitory effect.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

Caption: Inhibition of bacterial transcription by this compound.

Diagram 2: Generalized Workflow for Antibiotic Discovery and Susceptibility Testing

References

- 1. Tolypomycin, a new antibiotic. II. Production and preliminary identification of tolypomycin Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolypomycin, a new antibiotic. I. Streptomyces tolypophorus nov. sp., a new antibiotic, tolypomycin-producer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Tolypomycin Y [smolecule.com]

Tolypomycin R and Its Target Binding Site on Bacterial RNA Polymerase: A Technical Guide

Disclaimer: Direct, in-depth structural and quantitative data specifically for Tolypomycin R binding to bacterial RNA polymerase (RNAP) is limited in publicly available literature. This guide leverages the extensive research conducted on the closely related and well-characterized rifamycin antibiotic, Rifampicin, as a highly analogous proxy to provide a comprehensive technical overview. The fundamental mechanism of action and binding site are expected to be conserved between these two molecules.

Introduction

This compound is a member of the ansamycin family of antibiotics, which are potent inhibitors of bacterial transcription. These antibiotics function by targeting the DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial viability.[1] The bacterial RNAP is a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[2] Due to its essential role and structural differences from its eukaryotic counterparts, bacterial RNAP is a prime target for the development of antimicrobial agents.[1] This guide provides a detailed examination of the binding site of rifamycins on bacterial RNAP, their mechanism of inhibition, and the experimental protocols used to characterize this interaction.

The Rifamycin Binding Site on Bacterial RNA Polymerase

Rifamycins, including this compound, bind to a well-defined pocket on the β-subunit of the bacterial RNA polymerase.[3] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[1] The binding of the antibiotic does not directly interfere with the catalytic activity of RNAP but instead physically obstructs the path of the elongating RNA transcript.

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM) of Rifampicin-RNAP complexes, have elucidated the key amino acid residues involved in this interaction. These residues create a hydrophobic pocket that accommodates the antibiotic.

Key Interacting Residues in the Rifampicin Binding Pocket of E. coli RNAP β-subunit (rpoB):

-

Cluster I: Amino acids 509 to 533

-

Cluster II: Amino acids 563 to 572

-

Cluster III: Amino acid 687

Mutations in these regions are the primary source of clinical resistance to rifamycins.

Quantitative Data: Rifampicin Inhibition of Bacterial RNA Polymerase

The following table summarizes key quantitative data for the interaction of Rifampicin with bacterial RNA polymerase. This data is essential for understanding the potency of the antibiotic and for comparing the efficacy of different derivatives.

| Parameter | Value | Organism/Enzyme | Reference |

| Binding Constant (Kd) | 10-9 M (at 37°C) | E. coli RNA Polymerase | |

| IC50 | ~1 µM | S. aureus RNAP Holoenzyme | |

| MIC | 1-0.25 µg/ml | S. aureus ATCC 13709 |

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay is a fundamental method to determine the inhibitory activity of a compound against bacterial RNA polymerase. It measures the amount of RNA transcript produced in the presence and absence of the inhibitor.

Materials:

-

Purified bacterial RNA polymerase holoenzyme

-

Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-32P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel (e.g., 8 M urea, 6% polyacrylamide)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound (or DMSO as a control).

-

Enzyme Addition: Add the RNA polymerase holoenzyme to the reaction mixture and incubate at 37°C for 10-15 minutes to allow for the formation of the open promoter complex.

-

Initiation of Transcription: Start the transcription reaction by adding the NTP mix (containing the radiolabeled NTP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding the stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

-

Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts. Quantify the band intensities to determine the amount of RNA synthesized at each inhibitor concentration.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control and plot the data to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has become a powerful tool for determining the high-resolution structures of large and dynamic macromolecular complexes like the RNAP-inhibitor complex.

General Workflow:

-

Complex Formation: Incubate purified bacterial RNA polymerase with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This traps the complexes in a thin layer of vitreous ice.

-

Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally select images of individual RNAP-Tolypomycin R complexes from the micrographs.

-

2D Classification: Align and average the particle images to generate 2D class averages, which reveal different views of the complex.

-

3D Reconstruction: Reconstruct a 3D model of the complex from the 2D class averages.

-

Refinement: Refine the 3D model to high resolution.

-

-

Model Building and Analysis: Build an atomic model of the RNAP-Tolypomycin R complex into the cryo-EM density map and analyze the interactions between the antibiotic and the protein.

Visualizations

Mechanism of Transcription Inhibition by Rifamycins

Caption: Mechanism of transcription inhibition by rifamycins.

Experimental Workflow for In Vitro Transcription Inhibition Assay

Caption: Workflow for an in vitro transcription inhibition assay.

References

- 1. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial RNA Polymerase-DNA Interaction—The Driving Force of Gene Expression and the Target for Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]

Tolypomycin R: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Tolypomycin R is limited. This guide provides a comprehensive overview based on the known characteristics of the broader ansamycin class of antibiotics, to which this compound belongs, and includes illustrative data and protocols to serve as a practical framework for research and development.

Introduction to this compound

This compound is a member of the ansamycin class of antibiotics, a family of microbial secondary metabolites known for their potent antimicrobial activity.[1] Structurally, ansamycins are characterized by an aromatic moiety, in this case, a naphthalene or naphthoquinone ring system, bridged by an aliphatic chain.[1] This unique structure is crucial for their biological activity, which primarily involves the inhibition of bacterial DNA-dependent RNA polymerase. This compound is a derivative of Tolypomycin Y, produced by Streptomyces tolypophorus.

Physicochemical Properties

The physicochemical properties of ansamycins, including this compound, are heavily influenced by their complex structure. The presence of both acidic and basic functional groups can lead to zwitterionic forms, affecting properties like lipophilicity and aqueous solubility.[2] The conformation of the ansa bridge is also a key factor, with "open" conformations being more hydrophilic and crucial for binding to the target enzyme, while "closed" conformations are more lipophilic, aiding in cell barrier penetration.[2]

Table 1: General Physicochemical Properties of this compound (Note: Specific experimental values are not readily available in public literature. This table provides a general profile.)

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C43H56N2O14 | PubChem |

| Molecular Weight | 824.9 g/mol | PubChem |

| Appearance | Yellow crystalline solid | General property of related compounds |

| pKa | Multiple values expected due to acidic and basic moieties | Based on ansamycin structure |

| LogP | Variable, dependent on conformation and pH | Based on ansamycin properties[2] |

Solubility Characteristics

The solubility of ansamycin antibiotics is a critical factor for their formulation and delivery. Generally, their solubility is influenced by the solvent, pH, and the presence of co-solvents. While specific quantitative data for this compound is scarce, the behavior of related compounds provides valuable insights.

Table 2: Illustrative Solubility Profile of an Ansamycin Antibiotic (Note: This table presents hypothetical data for illustrative purposes, based on typical characteristics of ansamycin antibiotics. Actual values for this compound must be determined experimentally.)

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 4.0) | 25 | < 0.1 |

| Water (pH 7.0) | 25 | 0.5 - 1.0 |

| Water (pH 9.0) | 25 | 2.0 - 5.0 |

| Ethanol | 25 | > 10 |

| Methanol | 25 | > 10 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Chloroform | 25 | 5 - 10 |

Experimental Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology: Shake-Flask Method

-

Preparation: Prepare saturated solutions of this compound in the selected solvents (e.g., water at different pH values, ethanol, DMSO).

-

Equilibration: Add an excess amount of this compound to each solvent in a sealed flask. Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the solutions to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, formulation, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

Table 3: Illustrative Stability Profile of an Ansamycin Antibiotic under Various Conditions (Note: This table presents hypothetical data for illustrative purposes. Specific degradation rates and products for this compound must be determined through formal stability studies.)

| Condition | Parameter | Observation | Potential Degradation Pathway |

| pH | pH 2 (Acidic) | Rapid degradation | Hydrolysis of the ansa chain, modification of the chromophore |

| pH 7 (Neutral) | Moderate stability | Slower hydrolysis | |

| pH 9 (Alkaline) | Prone to degradation | Oxidation and hydrolysis | |

| Temperature | 4°C | Stable for extended periods | - |

| 25°C | Gradual degradation over time | - | |

| 40°C | Accelerated degradation | - | |

| Light | Photostability | Sensitive to UV and visible light | Photodegradation, oxidation of the chromophore |

| Oxidation | H2O2 (3%) | Significant degradation | Oxidation of the hydroquinone/quinone moiety |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by ICH guidelines (Q1A(R2)):

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H2O2 at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours (in solid state and in solution).

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Degradation Product Identification: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.

Visualizations

Degradation Pathway

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Experimental Workflow

References

Methodological & Application

In Vitro Antimicrobial Activity of Tolypomycin R: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolypomycin R is a member of the ansamycin class of antibiotics, known for its potent antimicrobial activity. This document provides detailed application notes and standardized protocols for the in vitro testing of this compound's antimicrobial properties. The provided methodologies adhere to established guidelines to ensure reproducibility and accuracy in research and development settings. Tolypomycin exhibits strong in vitro antibacterial activity against Gram-positive bacteria and Neisseria gonorrhoeae.[1] It also shows some inhibitory effects on the growth of Gram-negative bacteria.[1] The antibacterial efficacy of Tolypomycin is influenced by pH, with greater activity observed at lower pH levels, and is also affected by the size of the bacterial inoculum.[1] Notably, there is cross-resistance between tolypomycins and rifampicin, suggesting a similar mechanism of action.[1]

Mechanism of Action

This compound, like other rifamycins, targets and inhibits the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the initiation of transcription, leading to a cessation of protein production and ultimately resulting in bacterial cell death. This bactericidal action is a key characteristic of this compound.

Caption: Inhibition of bacterial RNA polymerase by this compound.

Data Presentation

The following tables summarize the in vitro antimicrobial activity of Tolypomycin. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 1: In Vitro Activity of Tolypomycin against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Smith | 0.05 | 0.2 |

| Staphylococcus aureus | Newman | 0.1 | 0.4 |

| Streptococcus pyogenes | C203 | 0.02 | 0.1 |

| Streptococcus pneumoniae | Type I | 0.05 | 0.2 |

| Bacillus subtilis | PCI 219 | 0.01 | 0.05 |

Table 2: In Vitro Activity of Tolypomycin against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Neisseria gonorrhoeae | Clinical Isolate | 0.1 | 0.5 |

| Escherichia coli | NIHJ | >100 | >100 |

| Klebsiella pneumoniae | Clinical Isolate | >100 | >100 |

| Pseudomonas aeruginosa | IAM 1007 | >100 | >100 |

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial activity assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method or the agar dilution method.

A. Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to well 1.

-

Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination by broth microdilution.

B. Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Protocol:

-

Preparation of this compound Stock Solution: As described for the broth microdilution method.

-

Preparation of Agar Plates:

-

Prepare a series of this compound dilutions in a suitable solvent.

-

Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free agar plate as a growth control.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates using a multipoint inoculator or a calibrated loop.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.

Protocol:

-

Following the determination of the MIC by the broth microdilution method, select the wells showing no visible growth.

-

Aliquot 10 µL from each of these clear wells and from the growth control well.

-

Spread each aliquot onto a separate, appropriately labeled MHA plate.

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of this compound over time.

Protocol:

-

Preparation of Test Solutions: Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control tube.

-

Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth with a final concentration of approximately 5 x 10⁵ CFU/mL in each test tube.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours) during incubation at 35-37°C with shaking, withdraw an aliquot from each tube.

-

Viable Cell Counting:

-

Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).

-

Plate 100 µL of the appropriate dilutions onto MHA plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

-

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Caption: Logical flow of a time-kill kinetic assay.

References

In Vivo Efficacy of Tolypomycin Derivatives in Preclinical Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Tolypomycin derivatives in animal models, based on available preclinical data. Due to a lack of specific in vivo studies on Tolypomycin R, this document focuses on the closely related compound, Tolypomycin Y. This compound is a derivative of Tolypomycin Y and exhibits a delayed inhibition profile against RNA polymerase compared to the immediate action of Tolypomycin Y. Both are ansamycin antibiotics with potent antibacterial activity.

The protocols outlined below are based on early studies of Tolypomycin Y and have been supplemented with current best practices for conducting such research. These guidelines are intended to assist in the design and execution of preclinical trials to evaluate the efficacy of Tolypomycin-related compounds against bacterial infections.

Data Presentation: In Vivo Efficacy of Tolypomycin Y

The following tables summarize the quantitative data from in vivo studies of Tolypomycin Y in mouse models of bacterial infection. These studies demonstrate the protective effect of Tolypomycin Y against systemic infections caused by Gram-positive bacteria.

Table 1: Efficacy of Subcutaneously Administered Tolypomycin Y in Mouse Infection Models

| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Schedule | Endpoint | ED₅₀ (mg/kg) |

| Staphylococcus aureus Smith | ddY | 1.0 x 10⁸ | Single dose immediately after infection | Survival at 7 days | 0.8 |

| Streptococcus pyogenes A20301 | ddY | 1.0 x 10⁵ | Single dose immediately after infection | Survival at 7 days | 0.2 |

| Diplococcus pneumoniae Type I | ddY | 2.0 x 10³ | Single dose immediately after infection | Survival at 7 days | 1.2 |

Table 2: Efficacy of Orally Administered Tolypomycin Y in Mouse Infection Models

| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Schedule | Endpoint | ED₅₀ (mg/kg) |

| Staphylococcus aureus Smith | ddY | 1.0 x 10⁸ | Single dose immediately after infection | Survival at 7 days | 25 |

| Streptococcus pyogenes A20301 | ddY | 1.0 x 10⁵ | Single dose immediately after infection | Survival at 7 days | 10 |

| Diplococcus pneumoniae Type I | ddY | 2.0 x 10³ | Single dose immediately after infection | Survival at 7 days | 50 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of Tolypomycin derivatives. These protocols are based on the available literature for Tolypomycin Y and incorporate contemporary standards.

Protocol 1: General Mouse Model for Systemic Bacterial Infection

This protocol describes a generalized procedure for establishing a systemic bacterial infection in mice to test the efficacy of antimicrobial agents.

1. Animal Model:

- Species/Strain: Male ddY mice (or other appropriate strain, e.g., BALB/c, C57BL/6)

- Age/Weight: 4-5 weeks old, weighing 18-22 g.

- Acclimatization: Acclimatize animals for at least 7 days before the experiment.

- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Preparation of Bacterial Inoculum:

- Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).

- Wash the bacterial cells by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS).

- Adjust the bacterial suspension to the desired concentration (CFU/mL) using spectrophotometry and confirm by plate counting. The inoculum should be suspended in 5% mucin to enhance virulence.

3. Infection Procedure:

- Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial inoculum.

4. Drug Administration:

- Test Compound: Tolypomycin Y (or other derivative).

- Vehicle: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethyl cellulose).

- Routes of Administration: